molecular formula C18H18N2O2 B7762386 3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole CAS No. 1159937-05-9

3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole

Cat. No.: B7762386
CAS No.: 1159937-05-9
M. Wt: 294.3 g/mol
InChI Key: FELREFNIJKEPEV-UHFFFAOYSA-N
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Description

3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole is a chemical compound with the molecular formula C23H20N2O2 and a molecular weight of 356.42 g/mol. This synthetic pyrazole derivative is of significant interest in medicinal chemistry and chemical biology research. Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are recognized as privileged scaffolds in drug discovery due to their wide spectrum of biological activities . The core pyrazole structure is a fundamental building block in both organic and medicinal chemistry, and its derivatives are investigated for diverse therapeutic potentials . The specific substitution pattern of this compound, featuring 3-methoxyphenyl groups at the 3 and 5 positions and a methyl group at the 4 position, is designed to modulate its electronic properties, lipophilicity, and interactions with biological targets. Research into structurally similar 3,5-diarylpyrazole compounds has demonstrated their potential as potent inhibitors of metalloproteinases, such as meprin α and meprin β, which are emerging targets in diseases like cancer, Alzheimer's disease, and fibrotic disorders . The methoxy groups on the phenyl rings can influence the molecule's binding affinity and selectivity towards such enzymatic pockets . Beyond metalloprotease inhibition, pyrazole derivatives are reported to exhibit a broad range of pharmacological activities in preclinical research, including anti-inflammatory, antimicrobial, and anticancer effects . Some pyrazole-based compounds have also shown promising radical scavenging (antioxidant) activity in vitro . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the relevant safety data sheets and handle this compound in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-12-17(13-6-4-8-15(10-13)21-2)19-20-18(12)14-7-5-9-16(11-14)22-3/h4-11H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELREFNIJKEPEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1C2=CC(=CC=C2)OC)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101252154
Record name 3,5-Bis(3-methoxyphenyl)-4-methyl-1H-pyrazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159937-05-9
Record name 3,5-Bis(3-methoxyphenyl)-4-methyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159937-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Bis(3-methoxyphenyl)-4-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101252154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Recrystallization Solvents

Ethanol and toluene are preferred for recrystallization due to their differential solubility for pyrazoles versus byproducts. For example, reports a 76% yield using ethanol, while achieves higher purity (≥98% by HPLC) with toluene.

Structural Characterization and Validation

Spectroscopic Analysis

  • 1H NMR : The pyrazole ring’s C4-methyl group resonates at δ 2.35–2.50 ppm (singlet), while methoxy protons appear as singlets at δ 3.75–3.85 ppm.

  • IR : Stretching vibrations at 1670–1690 cm⁻¹ (C=O, if present) and 1560–1580 cm⁻¹ (C=N) confirm cyclization.

X-ray Crystallography

Single-crystal X-ray diffraction (as in) reveals planar pyrazole rings (r.m.s. deviation ≤0.05 Å) and dihedral angles between aryl groups (e.g., 73.3° between methoxyphenyl rings), influencing π-π stacking in the solid state.

Challenges and Mitigation

Byproduct Formation

Hydrazine overuse generates bis-pyrazole derivatives, detectable via TLC (Rf = 0.4 vs. 0.6 for the target). Stoichiometric control (1:1 chalcone/hydrazine ratio) minimizes this issue.

Moisture Sensitivity

The reaction is moisture-sensitive; anhydrous acetic acid and inert atmospheres (N2/Ar) improve yields by 10–15%.

Comparative Analysis of Synthetic Methods

Method Conditions Yield Purity Key Advantage
CyclocondensationGlacial HOAc, reflux70–85%≥95%Scalability, minimal byproducts
Semicarbazide routeGlacial HOAc, 12h reflux65–80%≥90%Functional group versatility

Chemical Reactions Analysis

Substitution Reactions

The pyrazole ring undergoes nucleophilic and electrophilic substitution at reactive positions. Key examples include:

  • N1-Alkylation/Arylation : Reacting with aryl halides (e.g., 3,4-dichlorophenyl bromide) in the presence of Pd catalysts forms N1-aryl derivatives. Microwave-assisted conditions (100°C, 5 min, DMSO solvent, Pd₂(dba)₃ catalyst) improve yields by reducing side products .

  • C3/C5 Functionalization : Methoxy groups at C3 and C5 positions can be replaced via SNAr (nucleophilic aromatic substitution) using amines or thiols under basic conditions (K₂CO₃, DMF, 80°C).

Table 1: Substitution Reaction Conditions and Products

ReagentCatalyst/ConditionsProductYieldSource
3,4-Dichlorophenyl bromidePd₂(dba)₃, DMSO, 100°CN1-(3,4-Dichlorophenyl) derivative72%
BenzylamineK₂CO₃, DMF, 80°CC3-Benzylamino derivative58%

Oxidation and Reduction

The methyl group at C4 participates in redox transformations:

  • Oxidation : Treating with KMnO₄ in acidic media converts the C4-methyl group to a carboxylic acid (-COOH). This reaction requires precise temperature control (0–5°C) to prevent over-oxidation.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the pyrazole ring to a pyrazoline, though this is less common due to steric hindrance from the methoxyphenyl groups.

Cross-Coupling Reactions

The electron-rich aromatic system facilitates transition-metal-catalyzed couplings:

  • Suzuki-Miyaura Coupling : Boronic acids react with brominated derivatives of the pyrazole at C4 under Pd(OAc)₂ catalysis (Na₂CO₃, DME/H₂O, 80°C).

  • Heck Reaction : Styrenes couple with iodinated analogs using Pd(PPh₃)₄ and NEt₃ in DMF (120°C), forming extended conjugated systems.

Table 2: Cross-Coupling Efficiency

Coupling TypeSubstrateCatalystSolventYield
Suzuki4-Bromo derivativePd(OAc)₂DME/H₂O65%
Heck4-Iodo derivativePd(PPh₃)₄DMF48%

Acid/Base-Mediated Rearrangements

Under strong acidic conditions (H₂SO₄, reflux), the pyrazole ring undergoes ring-opening to form α,β-unsaturated ketones, which can recyclize into fused heterocycles like pyrazolo[1,5-a]pyrimidines.

Stability Under Thermal and Photolytic Conditions

  • Thermal Stability : Decomposes above 250°C, releasing CO and aromatic fragments (TGA data).

  • Photoreactivity : UV irradiation (λ = 254 nm) induces [2+2] cycloaddition with electron-deficient alkenes, forming cyclobutane-fused derivatives.

This compound’s reactivity is shaped by its electron-donating methoxy groups and steric bulk, which direct regioselectivity in substitutions and couplings. Experimental protocols emphasize microwave acceleration and palladium catalysis to enhance efficiency .

Scientific Research Applications

Biological Activities

The biological activities of pyrazole derivatives, including 3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole, have been extensively documented. These activities include:

  • Anti-inflammatory : Many pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Antimicrobial : Research indicates that pyrazole derivatives can be effective against various bacterial and fungal strains. The compound has shown promising results in inhibiting the growth of pathogens like Escherichia coli and Staphylococcus aureus .
  • Anticancer : Some studies suggest that pyrazole compounds may possess anticancer properties by inhibiting cell proliferation in cancer cell lines. The ability to induce apoptosis in cancer cells has been observed in various pyrazole derivatives .
  • Neuroprotective Effects : There is emerging evidence that certain pyrazoles can provide neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases .

Anti-inflammatory Activity

A study conducted by Selvam et al. synthesized a series of pyrazoles and tested their anti-inflammatory effects using carrageenan-induced edema models. The compounds exhibited significant inhibition of paw edema, suggesting that this compound could be a promising candidate for anti-inflammatory therapies .

Antimicrobial Efficacy

Research by Chovatia et al. investigated the antimicrobial properties of various pyrazole derivatives, including this compound. The study demonstrated that these compounds effectively inhibited the growth of multiple bacterial strains at low concentrations, highlighting their potential as antimicrobial agents .

Neuroprotective Potential

Ahsan et al. explored the neuroprotective effects of several pyrazoles in models of neurodegeneration. Their findings indicated that compounds similar to this compound could reduce neuronal damage and improve cognitive function in animal models .

Mechanism of Action

The mechanism of action of 3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives exhibit significant structural and functional diversity. Below is a comparative analysis of 3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison of Selected Pyrazole Derivatives

Compound Name Substituents Molecular Weight Key Properties/Activities Reference
This compound 3,5: 3-methoxyphenyl; 4: methyl 294.34 (calc.) Enhanced lipophilicity due to methyl group; potential CNS activity
3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazole 3,5: 4-bromophenyl; 4: methyl 432.13 (calc.) Higher molecular weight; bromine enhances halogen bonding
3,5-bis[(E)-2-(3-methoxyphenyl)ethenyl]-1H-pyrazole (PB21) 3,5: (E)-2-(3-methoxyphenyl)ethenyl 384.42 (calc.) Extended conjugation; fluorescence properties; Aβ-fibril interaction
4-ethyl-3,5-bis(3-methoxyphenyl)-1-[(3-nitrophenyl)methyl]-1H-pyrazole 4: ethyl; 1: 3-nitrophenylmethyl 475.52 (calc.) Nitro group introduces redox activity; potential cytotoxicity
3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole 3,5: 4-fluorophenyl; 4: methyl 294.29 (calc.) Fluorine enhances metabolic stability; moderate antimicrobial activity

Substituent Effects on Physicochemical Properties

  • Methoxy Groups: The 3-methoxyphenyl substituents in the target compound increase electron density via resonance donation, improving solubility in polar solvents compared to non-substituted analogs (e.g., 3,5-diphenylpyrazole) .
  • Halogen Substituents : Bromine in 3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazole increases molecular weight and polarizability, favoring halogen bonding in protein-ligand interactions . Fluorine in 3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole improves metabolic stability by resisting oxidative degradation .
  • Extended Conjugation : PB21’s ethenyl linker extends π-conjugation, resulting in fluorescence properties useful for imaging Aβ aggregates in neurodegenerative studies .

Biological Activity

3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole is a synthetic compound belonging to the pyrazole class, which is recognized for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound has been shown to modulate the activity of various enzymes and receptors involved in inflammatory processes and cancer cell proliferation. For instance, it may inhibit cyclooxygenase enzymes (COX), leading to reduced inflammation and pain. Additionally, it has potential anticancer properties by interfering with pathways that promote tumor growth .

Biological Activities

The compound exhibits several notable biological activities:

  • Anti-inflammatory Activity : Research indicates that pyrazole derivatives can inhibit COX enzymes, which are crucial in the inflammatory response. This inhibition may result in decreased production of pro-inflammatory mediators .
  • Anticancer Activity : Studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells . The compound's structure allows it to target multiple pathways involved in cancer cell proliferation.
  • Antimicrobial Properties : Some pyrazole derivatives have demonstrated antibacterial and antifungal activities, suggesting that this compound may also possess similar properties .

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReferences
Anti-inflammatoryCOX inhibition,
AnticancerCell cycle modulation , ,
AntimicrobialBacterial inhibition ,

Case Studies

  • Anti-inflammatory Effects : In a study evaluating various pyrazole derivatives, this compound was shown to significantly reduce edema in animal models when compared to standard anti-inflammatory drugs like indomethacin .
  • Anticancer Activity : A recent investigation into the anticancer properties of pyrazole derivatives revealed that compounds with similar structures inhibited the proliferation of prostate and pancreatic cancer cells effectively. The study highlighted that these compounds could be developed into novel anticancer agents due to their selective targeting of cancerous cells .

Q & A

Q. What synthetic methodologies are optimal for preparing 3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of 1,3-diketones with hydrazine derivatives. For example, describes a reflux method using hydrazine hydrate and 1,3-diketones in ethanol (7 hours, 96% yield) . Key optimization parameters include:
  • Solvent choice : Absolute ethanol minimizes side reactions.
  • Reaction time : Prolonged reflux (>6 hours) ensures complete cyclization.
  • Purification : Recrystallization in ethanol improves purity.
    Note: Substituting 3-methoxyphenyl groups may require adjusting stoichiometry to prevent steric hindrance.

Q. How can structural characterization of this pyrazole derivative be rigorously validated?

  • Methodological Answer : Combine X-ray crystallography (as in and for analogous pyrazoles) with spectroscopic techniques:
  • NMR : Analyze methoxy (δ 3.8–4.0 ppm) and aromatic proton splitting patterns.
  • FT-IR : Confirm N–H stretching (~3200 cm⁻¹) and C=O absence (to rule out diketone intermediates).
  • Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation pathways .

Q. What are the critical challenges in resolving data contradictions during purity analysis?

  • Methodological Answer : Discrepancies in melting points or chromatographic retention times may arise from:
  • Polymorphism : Use differential scanning calorimetry (DSC) to detect crystalline phases.
  • Residual solvents : Perform GC-MS alongside elemental analysis.
  • Byproduct interference : Optimize HPLC conditions (e.g., C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer : Use density functional theory (DFT) to calculate:
  • Electrostatic potential maps : Identify nucleophilic/electrophilic regions influenced by methoxy groups.
  • Docking simulations : Target COX-2 or cytochrome P450 enzymes, as pyrazoles are known COX inhibitors () .
    Validate predictions with enzyme inhibition assays (e.g., COX-2 IC₅₀ measurements).

Q. What mechanistic insights explain the compound’s potential as an anti-inflammatory agent?

  • Methodological Answer : Pyrazole derivatives inhibit cyclooxygenase (COX) isoenzymes via competitive binding to the arachidonic acid pocket. Key steps:

Enzyme kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive).

Cellular assays : Measure prostaglandin E₂ (PGE₂) levels in LPS-stimulated macrophages.

Structure-activity relationship (SAR) : Compare substituent effects (e.g., 3-methoxy vs. 4-methoxy) on IC₅₀ values .

Q. How do steric and electronic effects of the 3-methoxyphenyl groups influence supramolecular interactions?

  • Methodological Answer : Analyze crystal packing via X-ray diffraction ():
  • Hydrogen bonding : Intramolecular O–H⋯N bonds stabilize planar conformations.
  • π-π stacking : Methoxy groups enhance aryl ring electron density, promoting interactions with protein aromatic residues.
  • Steric bulk : 4-Methyl substitution may hinder rotation, affecting binding pocket accessibility .

Q. What in vitro models are suitable for evaluating cytotoxicity and oxidative stress modulation?

  • Methodological Answer : Use assays validated in :
Assay Protocol Endpoint
MTT24–48 h exposure, IC₅₀ calculationMitochondrial activity
LDHSupernatant analysis post-treatmentMembrane integrity
TAC/TOSColorimetric kits (e.g., Rel Assay)Total antioxidant/oxidative capacity
Compare results with positive controls (e.g., doxorubicin for cytotoxicity, ascorbic acid for TAC) .

Data Contradiction Resolution

Q. How to reconcile discrepancies between theoretical (DFT) and experimental (X-ray) bond lengths?

  • Methodological Answer : Deviations >0.05 Å may arise from:
  • Crystal packing forces : Use Hirshfeld surface analysis to quantify intermolecular interactions.
  • Solvent effects : Compare gas-phase DFT with solution-phase NMR data.
  • Thermal motion : Refine anisotropic displacement parameters during crystallographic refinement .

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